N-methyl-2-(pyrrolidin-3-yloxy)acetamide
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Overview
Description
N-methyl-2-(pyrrolidin-3-yloxy)acetamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is primarily used in research and development, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(pyrrolidin-3-yloxy)acetamide typically involves the reaction of N-methylacetamide with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(pyrrolidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-methyl-2-(pyrrolidin-3-yloxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-2-(pyrrolidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(piperidin-3-yloxy)acetamide: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
N-methyl-2-(pyrrolidin-3-yloxy)acetate: A closely related compound with an acetate group instead of an acetamide group.
Uniqueness
N-methyl-2-(pyrrolidin-3-yloxy)acetamide is unique due to its specific structural features, such as the pyrrolidine ring and the acetamide group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-methyl-2-pyrrolidin-3-yloxyacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)5-11-6-2-3-9-4-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
YCJUZARUPJUDJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1CCNC1 |
Origin of Product |
United States |
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